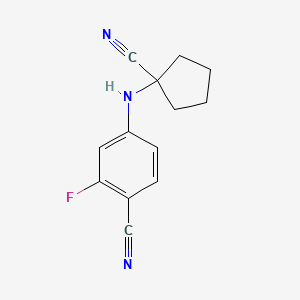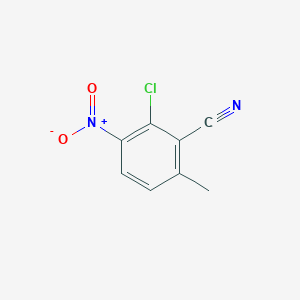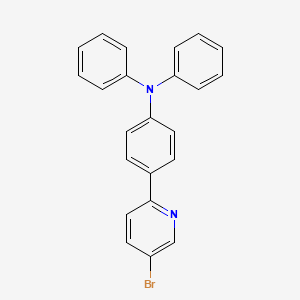![molecular formula C18H23ClN2O5 B8550292 tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with a unique structure that combines elements of furan, pyridine, and imidodicarbonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor to form the furo[2,3-c]pyridine ring system.
Chlorination: Introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring.
Methylation: Addition of a methyl group at the 3-position.
Imidodicarbonate formation: Reaction of the intermediate with di-tert-butyl imidodicarbonate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The furo[2,3-c]pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The imidodicarbonate group can be hydrolyzed to form corresponding amines and carbonates.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.
Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.
Hydrolysis: Corresponding amines and carbonates.
Scientific Research Applications
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)carbamate
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)urea
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)thiourea
Uniqueness
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of the imidodicarbonate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furo[2,3-c]pyridine ring with the imidodicarbonate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H23ClN2O5 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O5/c1-10-11-8-9-20-14(12(11)24-13(10)19)21(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h8-9H,1-7H3 |
InChI Key |
HBTIOUGSQWDHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)phenol](/img/structure/B8550217.png)

![7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine](/img/structure/B8550235.png)




![Methyl 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8550272.png)




![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
